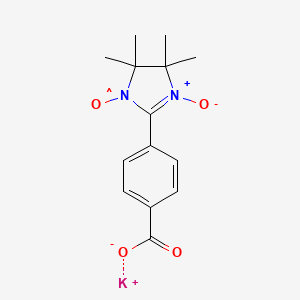
Carboxy-PTIO (potassium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Carboxy-PTIO (potassium) involves the reaction of 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide with potassium hydroxide. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the potassium salt .
Industrial Production Methods: In industrial settings, the production of Carboxy-PTIO (potassium) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is then purified through crystallization or other suitable methods to achieve the desired purity levels .
化学反応の分析
Types of Reactions: Carboxy-PTIO (potassium) primarily undergoes reactions with nitric oxide (NO) to form nitrogen dioxide (NO₂). This reaction is rapid and occurs under various conditions, making Carboxy-PTIO (potassium) an effective nitric oxide scavenger .
Common Reagents and Conditions:
Reagents: Nitric oxide (NO), potassium hydroxide (for synthesis).
Conditions: Aqueous medium, controlled temperature, and pH.
Major Products: The major product formed from the reaction of Carboxy-PTIO (potassium) with nitric oxide is nitrogen dioxide (NO₂) .
科学的研究の応用
Carboxy-PTIO (potassium) has a wide range of applications in scientific research, including:
作用機序
Carboxy-PTIO (potassium) exerts its effects by reacting stoichiometrically with nitric oxide (NO) to produce nitrogen dioxide (NO₂). This reaction effectively scavenges free nitric oxide radicals, thereby inhibiting their biological and chemical activities . The compound targets nitric oxide directly and prevents its interaction with other molecules, which can lead to various physiological and pathological effects .
類似化合物との比較
Carboxy-PTIO (potassium) is unique in its strong inhibitory effects on nitric oxide compared to other similar compounds. Some similar compounds include:
- NMMA (NG-monomethyl-L-arginine): A nitric oxide synthase inhibitor with weaker inhibitory effects compared to Carboxy-PTIO (potassium) .
- NOARG (NG-nitro-L-arginine): Another nitric oxide synthase inhibitor with less potency than Carboxy-PTIO (potassium) .
Carboxy-PTIO (potassium) stands out due to its higher potency and stability, making it a preferred choice in research and industrial applications .
特性
分子式 |
C14H16KN2O4 |
|---|---|
分子量 |
315.39 g/mol |
InChI |
InChI=1S/C14H17N2O4.K/c1-13(2)14(3,4)16(20)11(15(13)19)9-5-7-10(8-6-9)12(17)18;/h5-8H,1-4H3,(H,17,18);/q;+1/p-1 |
InChIキー |
VYEUQMVIGXFZQU-UHFFFAOYSA-M |
正規SMILES |
CC1(C([N+](=C(N1[O])C2=CC=C(C=C2)C(=O)[O-])[O-])(C)C)C.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



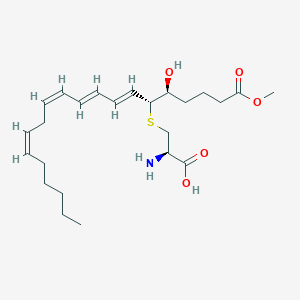

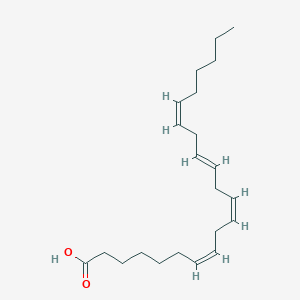
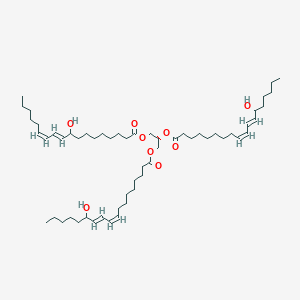
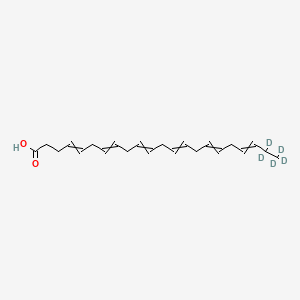
![(E)-7-[(3aS,4S,7aS)-4-butyl-2,5-dioxo-3,3a,4,6,7,7a-hexahydro-1H-inden-1-yl]hept-5-enoic acid](/img/structure/B10767435.png)
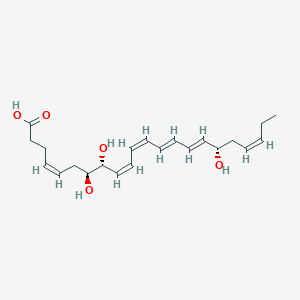
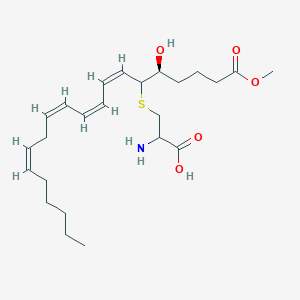
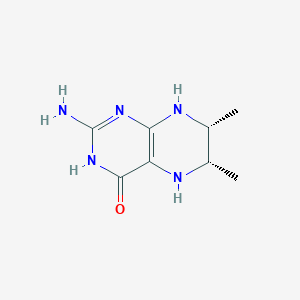
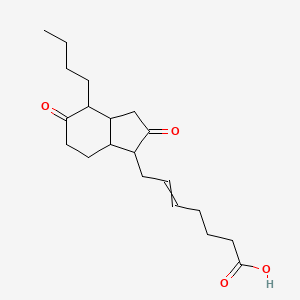
![[6'-acetyloxy-5-[2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]ethoxycarbonylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate](/img/structure/B10767479.png)


